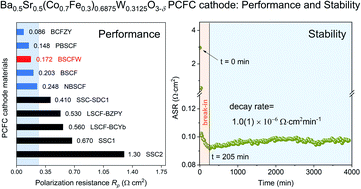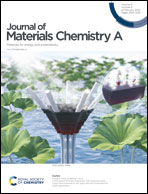High-performance protonic ceramic fuel cell cathode using protophilic mixed ion and electron conducting material†
Journal of Materials Chemistry A Pub Date: 2021-12-23 DOI: 10.1039/D1TA07113K
Abstract
Protonic ceramic fuel cells (PCFCs) are attractive energy conversion devices for intermediate-temperature operation (400–600 °C), however widespread application of PCFCs relies on the development of new high-performance electrode materials. Here we report the electrochemical and protonic properties of a self-assembled nanocomposite, Ba0.5Sr0.5(Co0.7Fe0.3)0.6875W0.3125O3−δ (BSCFW) consisting of a disordered single perovskite and an ordered double perovskite phase, as a PCFC cathode material. BSCFW shows thermodynamic and kinetic protonic behaviour conducive to PCFC application with favourable proton defect formation enthalpy (ΔH = −35 ± 7 kJ mol−1) comparable to existing proton conducting electrolyte materials. BSCFW presents an excellent polarization resistance (Rp) of 0.172(2) Ω cm2 at 600 °C and a high power density of 582(1) mW cm−2 through single-cell measurement, which is a comparable performance to current state-of-the-art cathode materials. BSCFW exhibits good chemical and thermal stability against BaZr0.1Ce0.7Y0.1Yb0.1O3−δ (BZCYYb) electrolyte with a low Rp degradation rate of 1.0(1) × 10−6 Ω cm2 min−1. These performance and stability figures represent an advance beyond those of Ba0.5Sr0.5Co0.7Fe0.3O3−δ (BSCF), which is unstable under the same conditions and is incompatible with the electrolyte material. Our comprehensive characterization of the protonic properties of BSCFW, whose performance and stability are ensured via the interplay of the single and double perovskite phases, provides fundamental understanding that will inform the future design of high-performance PCFC cathodes.


Recommended Literature
- [1] Oxidative cyclization of alkenoic acids promoted by AgOAc†
- [2] Novel α-functionally substituted amino acids: diphenylphosphinoglycines†‡
- [3] HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications†
- [4] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
- [5] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [6] Front cover
- [7] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [8] Enzyme-responsive copper sulphidenanoparticles for combined photoacoustic imaging, tumor-selective chemotherapy and photothermal therapy†
- [9] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [10] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 121343-59-7









